REACTION_SMILES
|
[CH3:16][C:17](=[O:18])[OH:19].[Cl:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][c:7]([N+:11]([O-:12])=[O:13])[c:8]([F:10])[cH:9]1.[Pt:14]=[O:15]>>[Cl:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][c:7]([NH2:11])[c:8]([F:10])[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cc(CO)c(Cl)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(CO)c(Cl)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |